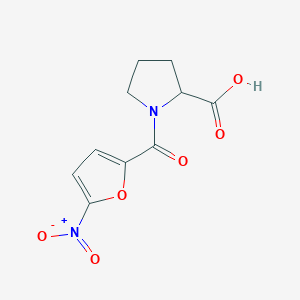
1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of nitrofuran derivatives Nitrofurans are known for their diverse biological activities and are widely used in pharmaceuticals and agriculture
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid typically involves the nitration of furan derivatives followed by subsequent reactions to introduce the pyrrolidine and carboxylic acid groups. The nitration step can be achieved using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. The resulting nitrofuran derivative is then subjected to further reactions to incorporate the pyrrolidine and carboxylic acid functionalities.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions using continuous flow reactors to ensure consistent quality and yield
Chemical Reactions Analysis
Types of Reactions: 1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using chemical reductants like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced nitro compounds, and substituted derivatives with various functional groups.
Scientific Research Applications
1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms involving nitrofuran derivatives.
Biology: The compound has been investigated for its antimicrobial properties, showing potential as an antibacterial and antifungal agent.
Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism by which 1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The nitrofuran moiety is known to interfere with bacterial DNA synthesis, leading to the inhibition of bacterial growth. Additionally, the pyrrolidine and carboxylic acid groups may contribute to the compound's binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid is compared with other similar compounds, such as 1-(5-nitrofuran-2-carbonyl)piperidine and 5-nitrofuran-2-carboxylic acid. While these compounds share the nitrofuran core, the presence of different substituents (e.g., pyrrolidine vs. piperidine) results in variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct advantages in certain applications.
Properties
IUPAC Name |
1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c13-9(7-3-4-8(18-7)12(16)17)11-5-1-2-6(11)10(14)15/h3-4,6H,1-2,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFQOXKEHCEKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



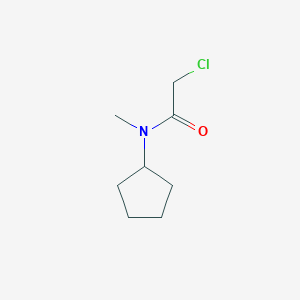
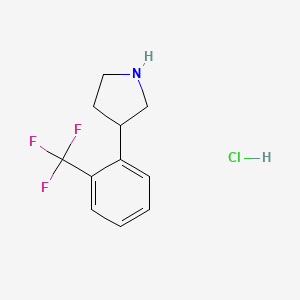
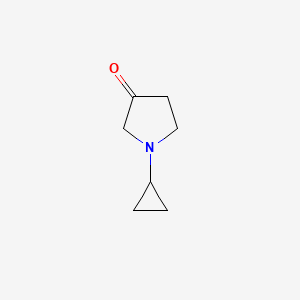
![1-[(2-Chloroethyl)sulfanyl]-2,4-difluorobenzene](/img/structure/B3375381.png)
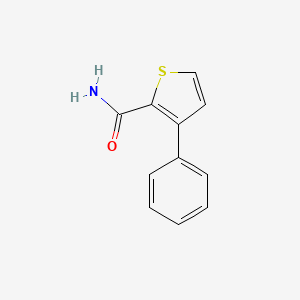
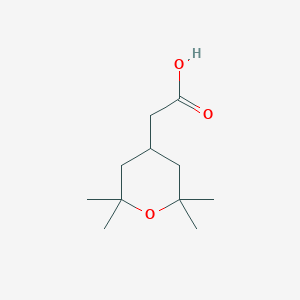
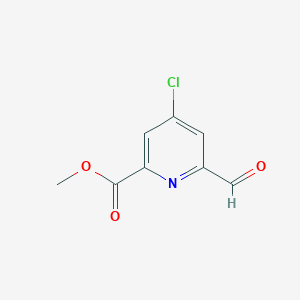
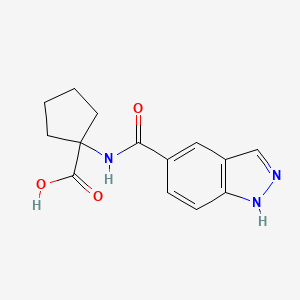
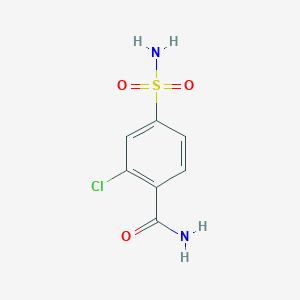

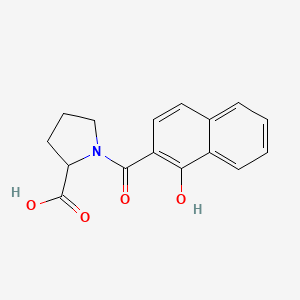
![(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B3375448.png)

